7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring attached to the chromen-2-one core via an ethoxy linker The phenyl group at the 3-position of the chromen-2-one ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the phenyl group at the 3-position. The morpholine ring is then attached via an ethoxy linker. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-2-one core or the phenyl group.
Substitution: The ethoxy linker and morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antibacterial and antiproliferative properties.
Medicine: Research has indicated its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in material science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has shown comparable activity to reference herbicides.
Phthalocyanine derivatives: These compounds possess similar morpholine-ethoxy substituents and have been studied for their photodynamic therapy applications.
Uniqueness
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core with a morpholine ring and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2-morpholin-4-ylethoxy)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-19(16-4-2-1-3-5-16)14-17-6-7-18(15-20(17)26-21)25-13-10-22-8-11-24-12-9-22/h1-7,14-15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALPGKWKYASOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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